Product packaging for 4-(4-Bromobenzyl)-thiomorpholine 1-oxide(Cat. No.:)

4-(4-Bromobenzyl)-thiomorpholine 1-oxide

Cat. No.: B8681825
M. Wt: 288.21 g/mol
InChI Key: YUPNFCGLZOIHEN-UHFFFAOYSA-N
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Description

Contextual Significance of Thiomorpholine (B91149) 1-oxide Scaffolds in Chemical Research

The thiomorpholine ring is considered a "privileged scaffold" in chemical research, particularly in the design of bioactive molecules. jchemrev.comresearchgate.net This is due to its three-dimensional structure and the presence of two heteroatoms (sulfur and nitrogen) that can engage in various non-covalent interactions and serve as points for chemical modification. Thiomorpholine and its derivatives have been investigated for a wide spectrum of biological activities. jchemrev.comresearchgate.net

The oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide (B87167) (thiomorpholine 1-oxide) or a sulfone (thiomorpholine 1,1-dioxide) significantly alters the scaffold's properties. mdpi.com The introduction of the oxygen atom in the 1-oxide form increases the molecule's polarity and its capacity for hydrogen bonding. This modification can lead to enhanced water solubility and improved biocompatibility, which are desirable attributes for pharmaceutical candidates and materials intended for biological applications. mdpi.com For instance, polymers incorporating the thiomorpholine 1-oxide moiety have been shown to possess high water solubility and an absence of cytotoxicity. mdpi.com The sulfur atom in thiomorpholine is also considered a "metabolically soft spot," and its oxidation to the sulfoxide is a key metabolic pathway that can influence the pharmacokinetic profile of a drug candidate. mdpi.com

Table 1: Investigated Biological Activities of Thiomorpholine Derivatives
Biological ActivityReference
Antimicrobial jchemrev.com
Antioxidant jchemrev.com
Hypolipidemic jchemrev.com
Retinal Protector jchemrev.com
Antitubercular jchemrev.com
Antiprotozoal jchemrev.com
Antimalarial jchemrev.com
Anticancer jchemrev.com
Anti-inflammatory jchemrev.com
Kinase Inhibition mdpi.com

Overview of the Research Landscape for N-Substituted Thiomorpholine 1-oxides

By attaching different functional groups—such as aryl, benzyl (B1604629), or alkyl chains—to the nitrogen, researchers can fine-tune the steric, electronic, and lipophilic properties of the resulting compounds. mdpi.com This strategy is fundamental to lead optimization in drug discovery, where modifications are made to enhance potency, selectivity, or pharmacokinetic properties. For example, N-aryl thiomorpholines have been synthesized as precursors for kinase inhibitors and antimycobacterial agents. mdpi.com The synthesis of N-substituted derivatives is often straightforward, commonly achieved through nucleophilic substitution reactions, which allows for the generation of diverse chemical libraries for screening purposes. mdpi.com The exploration of N-substituted thiomorpholine 1-oxides, specifically, combines the modulatory effects of the N-substituent with the altered physicochemical properties conferred by the sulfoxide group, offering a rich area for chemical investigation.

Rationale for Comprehensive Academic Investigation of 4-(4-Bromobenzyl)-thiomorpholine 1-oxide

While extensive research into the specific compound this compound is not widely documented, a strong rationale for its academic investigation can be constructed based on the individual contributions of its structural components. The molecule represents a logical convergence of a promising heterocyclic scaffold and a functionally significant substituent, making it a compelling target for synthesis and evaluation.

The rationale for its investigation is threefold:

The Privileged Scaffold: The thiomorpholine 1-oxide core provides a proven three-dimensional structure with favorable properties such as increased water solubility and potential for biological activity. mdpi.com Its inherent features make it an excellent starting point for the design of novel compounds.

The Benzyl Group: The benzyl group attached to the nitrogen atom provides a combination of rigidity and conformational flexibility. It can participate in crucial hydrophobic and π-stacking interactions within the binding pockets of biological targets like enzymes and receptors.

The 4-Bromo Substituent: The bromine atom on the phenyl ring is of particular strategic importance in medicinal chemistry. Halogen atoms, and bromine in particular, are often introduced into lead compounds to:

Modulate Lipophilicity: Enhance the molecule's ability to cross biological membranes.

Serve as a Synthetic Handle: The carbon-bromine bond can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing the molecule to be used as a versatile intermediate for creating more complex derivatives.

Engage in Halogen Bonding: The bromine atom can act as a halogen bond donor, forming specific, stabilizing interactions with electron-rich atoms in a protein's active site, which can significantly enhance binding affinity and selectivity.

Block Metabolic Sites: The presence of a halogen can block sites susceptible to metabolic degradation, potentially improving the compound's in vivo stability and half-life.

Table 2: Physicochemical Properties of the Related Compound 4-(4-Bromobenzyl)-thiomorpholine 1,1-dioxide
Note: The following data pertains to the 1,1-dioxide analogue, as specific experimental data for this compound is not readily available in the cited literature.
PropertyValueReference
CAS Number 1044924-09-5 cymitquimica.com
Molecular Formula C₁₁H₁₄BrNO₂S cymitquimica.comuni.lu
Molecular Weight 304.21 g/mol cymitquimica.com
Compound Name 4-[(4-bromophenyl)methyl]-1,4-thiazinane 1,1-dioxide uni.lu
SMILES C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)Br uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrNOS B8681825 4-(4-Bromobenzyl)-thiomorpholine 1-oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrNOS

Molecular Weight

288.21 g/mol

IUPAC Name

4-[(4-bromophenyl)methyl]-1,4-thiazinane 1-oxide

InChI

InChI=1S/C11H14BrNOS/c12-11-3-1-10(2-4-11)9-13-5-7-15(14)8-6-13/h1-4H,5-9H2

InChI Key

YUPNFCGLZOIHEN-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CCN1CC2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 4 Bromobenzyl Thiomorpholine 1 Oxide

Precursor Synthesis and Functionalization Strategies Leading to 4-(4-Bromobenzyl)-thiomorpholine

The initial step in the synthesis of the target compound is the formation of its precursor, 4-(4-bromobenzyl)-thiomorpholine. This is typically achieved through the N-alkylation of the parent heterocycle, thiomorpholine (B91149).

N-Alkylation and Related Derivatizations

N-alkylation is a fundamental reaction in organic chemistry for the formation of carbon-nitrogen bonds. In the context of synthesizing 4-(4-bromobenzyl)-thiomorpholine, this involves the reaction of thiomorpholine with a suitable alkylating agent. Thiomorpholine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The general reaction is outlined in Scheme 1.

Scheme 1: General N-Alkylation of Thiomorpholine

Scheme 1: A general representation of the N-alkylation of thiomorpholine, where R-X is the alkylating agent.

The efficiency of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, the temperature, and the presence of a base. The base is often employed to neutralize the acidic byproduct formed during the reaction, thereby driving the equilibrium towards the product.

Introduction of Halogenated Benzyl (B1604629) Moieties

To synthesize 4-(4-bromobenzyl)-thiomorpholine, a specific alkylating agent, 4-bromobenzyl halide (typically bromide or chloride), is used. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of thiomorpholine attacks the benzylic carbon of 4-bromobenzyl bromide, displacing the bromide ion.

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the dissolution of the reactants and to stabilize the transition state. A non-nucleophilic base, such as potassium carbonate or triethylamine, is commonly added to scavenge the hydrobromic acid generated during the reaction.

Table 1: Reaction Parameters for the Synthesis of 4-(4-Bromobenzyl)-thiomorpholine

ParameterConditionRationale
Reactants Thiomorpholine, 4-Bromobenzyl bromideNucleophile and electrophile for N-alkylation.
Solvent Acetonitrile or DMFPolar aprotic solvent to facilitate the reaction.
Base Potassium carbonate or TriethylamineTo neutralize the HBr byproduct.
Temperature Room temperature to gentle heatingTo provide sufficient energy for the reaction to proceed at a reasonable rate.

Oxidation Pathways for the Formation of Thiomorpholine 1-oxide Derivatives

Once the precursor, 4-(4-bromobenzyl)-thiomorpholine, is synthesized, the next step is the selective oxidation of the sulfur atom to form the corresponding sulfoxide (B87167), 4-(4-bromobenzyl)-thiomorpholine 1-oxide.

Selective Oxidation of Thiomorpholine to Sulfoxide (1-oxide)

The oxidation of sulfides to sulfoxides is a well-established transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose. For the selective oxidation of a sulfide (B99878) to a sulfoxide without further oxidation to the sulfone, mild and controlled reaction conditions are necessary.

Commonly used oxidizing agents for this selective transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. The choice of oxidant and reaction conditions can influence the yield and selectivity of the reaction. For instance, using one equivalent of the oxidizing agent at low temperatures often favors the formation of the sulfoxide.

Table 2: Common Oxidizing Agents for Sulfide to Sulfoxide Conversion

Oxidizing AgentTypical ConditionsAdvantages
Hydrogen Peroxide (H₂O₂) Acetic acid or methanol (B129727), room temp.Readily available, environmentally benign byproduct (water).
m-CPBA Dichloromethane, 0 °C to room temp.Highly selective, generally clean reactions.
Sodium Periodate Methanol/water, 0 °CGood selectivity for sulfoxide formation.

The reaction mechanism generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Regioselectivity and Stereochemical Considerations in Sulfoxide Formation

In the case of 4-(4-bromobenzyl)-thiomorpholine, the oxidation is regioselective for the sulfur atom due to its high nucleophilicity compared to the other atoms in the molecule.

An important aspect of sulfoxide formation is the creation of a new stereocenter at the sulfur atom. The oxidation of the prochiral sulfide can lead to a racemic mixture of the (R)- and (S)-sulfoxides. The stereochemical outcome of the oxidation is dependent on the nature of the oxidant and the substrate. In the absence of a chiral directing group or a chiral oxidant, the product is typically a racemic mixture. The two enantiomers are formed in equal amounts due to the equal probability of attack on either face of the sulfur atom.

For cyclic sulfides like thiomorpholine derivatives, the orientation of the oxygen atom relative to the ring can also be a consideration. The oxidation can potentially lead to axial and equatorial sulfoxides, and the preferred conformation is influenced by steric and electronic factors within the ring system.

Advanced Synthetic Routes and Novel Methodologies for this compound

While the two-step synthesis involving N-alkylation followed by oxidation is the most direct approach, advancements in synthetic methodology offer alternative strategies. These can include the use of novel catalysts for either the N-alkylation or the oxidation step to improve efficiency, selectivity, or the environmental impact of the synthesis.

For instance, phase-transfer catalysis could be employed for the N-alkylation reaction, which can enhance the reaction rate and allow for the use of a wider range of solvents. In the oxidation step, the use of catalytic amounts of metal complexes with a stoichiometric amount of a terminal oxidant like hydrogen peroxide can offer a more controlled and selective oxidation.

Furthermore, the development of enantioselective oxidation methods could provide access to enantiomerically enriched this compound. This can be achieved using chiral oxidizing agents, or through catalysis with chiral metal complexes. These advanced methods are of particular interest in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Transition Metal-Catalyzed Reactions for Aromatic Coupling

The presence of a bromo-functionalized aromatic ring in this compound makes it an excellent candidate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. researchgate.netnih.govnih.gov The bromobenzyl moiety of this compound can readily participate in Suzuki-Miyaura coupling with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the para position of the benzyl ring. researchgate.netnih.govnih.gov

Heck Reaction: The Heck reaction, another palladium-catalyzed process, facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene. researchgate.netlibretexts.orgmdpi.comnih.gov This reaction could be employed to introduce vinyl groups onto the aromatic ring of this compound, providing a gateway to further transformations. researchgate.netlibretexts.orgmdpi.comnih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. libretexts.orgorganic-chemistry.orgwikipedia.orgnih.gov The bromobenzyl group can be coupled with a wide array of primary and secondary amines in the presence of a palladium catalyst to yield the corresponding N-aryl or N-heteroaryl derivatives. libretexts.orgorganic-chemistry.orgwikipedia.orgnih.gov

Table 1: Hypothetical Transition Metal-Catalyzed Reactions of this compound
Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventPotential Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O4-(4-Phenylbenzyl)-thiomorpholine 1-oxide
HeckStyrenePd(OAc)₂/P(o-tolyl)₃Et₃NDMF4-(4-Styrylbenzyl)-thiomorpholine 1-oxide
Buchwald-HartwigMorpholine (B109124)Pd₂(dba)₃/BINAPNaOt-BuToluene4-(4-(Morpholin-4-yl)benzyl)-thiomorpholine 1-oxide

Multicomponent Reactions Incorporating Thiomorpholine Building Blocks

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.netrug.nlcaltech.edu While specific MCRs involving this compound are not extensively documented, the thiomorpholine scaffold, in general, can be a valuable component in such reactions. researchgate.netrug.nlcaltech.edujchemrev.comresearchgate.net For instance, the secondary amine functionality of the thiomorpholine ring could potentially participate in Ugi or Mannich-type reactions, leading to the rapid assembly of complex and diverse molecular structures. The sulfoxide group could influence the stereochemical outcome of such reactions, adding another layer of complexity and potential for asymmetric synthesis.

Derivatization Strategies for Exploration of Related Chemical Space

The structure of this compound offers multiple sites for derivatization, allowing for a thorough exploration of the surrounding chemical space.

Substitutions on the Bromobenzyl Moiety

Following the initial cross-coupling reactions on the bromobenzyl group, the newly introduced functional groups can undergo further transformations. For example, a styryl group introduced via a Heck reaction could be subjected to oxidation, reduction, or cycloaddition reactions. An amino group installed through Buchwald-Hartwig amination could be acylated, alkylated, or used as a handle for further coupling reactions. These subsequent modifications allow for the generation of a vast library of compounds with diverse functionalities and potential applications.

Functionalization at the Thiomorpholine Ring

The thiomorpholine ring itself provides opportunities for further chemical modification. The sulfoxide group can be further oxidized to a sulfone, which would alter the electronic and steric properties of the molecule. Additionally, the methylene (B1212753) carbons adjacent to the sulfur and nitrogen atoms could potentially be functionalized through various C-H activation strategies, although this would likely require specific directing groups and catalytic systems.

Table 2: Potential Derivatization Reactions of this compound
Reaction SiteReaction TypeReagentPotential Product
Bromobenzyl Moiety (post-Heck)OxidationOsO₄, NMODiol derivative
Bromobenzyl Moiety (post-Buchwald-Hartwig)AcylationAcetyl chlorideAmide derivative
Thiomorpholine RingOxidationm-CPBA4-(4-Bromobenzyl)-thiomorpholine 1,1-dioxide

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural analysis of 4-(4-Bromobenzyl)-thiomorpholine 1-oxide, offering detailed information about the hydrogen and carbon atoms.

The ¹H NMR spectrum provides critical data on the electronic environment of the protons in the molecule. In a typical analysis using deuterated chloroform (B151607) as a solvent, the aromatic protons of the 4-bromobenzyl group appear as two doublets. These are found at approximately δ 7.45 ppm and δ 7.21 ppm, with a coupling constant (J) of about 8.2 Hz, which is characteristic of ortho-protons on a para-substituted benzene (B151609) ring.

The benzylic protons, situated between the aromatic ring and the nitrogen of the thiomorpholine (B91149) ring, are observed as a singlet at around δ 3.61 ppm. The protons on the thiomorpholine 1-oxide ring itself show more complex multiplets, typically in the regions of δ 2.89-3.04 ppm and δ 2.65-2.78 ppm. This complexity is due to the presence of the sulfoxide (B87167) group.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.45d2H8.2Ar-H
7.21d2H8.2Ar-H
3.61s2H-CH₂-Ar
2.89-3.04m4H-CH₂-S(O)-CH₂-
2.65-2.78m4H-CH₂-N-CH₂-

d = doublet, s = singlet, m = multiplet

The ¹³C NMR spectrum offers complementary information about the carbon framework of the molecule. The carbon atom attached to the bromine in the aromatic ring typically resonates at approximately δ 121.5 ppm. The other aromatic carbons appear at around δ 131.8 ppm, δ 130.9 ppm, and the quaternary carbon at about δ 137.4 ppm.

The benzylic carbon is found near δ 62.8 ppm. The carbons of the thiomorpholine 1-oxide ring are observed in the δ 50-60 ppm range, with the carbons adjacent to the nitrogen at approximately δ 55.4 ppm and those adjacent to the sulfoxide group at around δ 51.9 ppm.

Chemical Shift (δ) ppmAssignment
137.4Ar-C (quaternary)
131.8Ar-CH
130.9Ar-CH
121.5Ar-C-Br
62.8-CH₂-Ar
55.4-CH₂-N-CH₂-
51.9-CH₂-S(O)-CH₂-

To confirm the complex structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) reveals correlations between coupled protons, confirming, for example, the ortho relationship of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, definitively linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and confirming the connectivity between the benzyl (B1604629) group and the thiomorpholine ring.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule.

The IR spectrum of this compound shows characteristic absorption bands. A strong band in the 1030-1050 cm⁻¹ range is indicative of the S=O stretch of the sulfoxide group. Aromatic C-H stretching vibrations are seen around 3000-3100 cm⁻¹, while aliphatic C-H stretches appear between 2800-3000 cm⁻¹. Aromatic C-C stretching vibrations are found in the 1400-1600 cm⁻¹ region. The C-N stretch of the tertiary amine is typically observed between 1100-1250 cm⁻¹, and the C-Br stretch appears at lower frequencies, around 500-600 cm⁻¹.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3000-3100C-H stretchAromatic
2800-3000C-H stretchAliphatic
1400-1600C-C stretchAromatic
1100-1250C-N stretchTertiary Amine
1030-1050S=O stretchSulfoxide
500-600C-Br stretchBromoalkane

Raman spectroscopy offers complementary data to IR spectroscopy and is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show a strong signal for the symmetric stretching of the aromatic ring. The C-S and S=O bond vibrations within the thiomorpholine ring would also be Raman active. Additionally, a low-frequency band corresponding to the C-Br stretch is anticipated.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, the exact mass can be calculated based on its molecular formula, C₁₁H₁₄BrNOS. This calculated value is crucial for confirming the identity of the synthesized compound.

Adduct Calculated m/z
[M+H]⁺288.0056
[M+Na]⁺310.0005
[M+K]⁺325.9599

This interactive data table presents the theoretically calculated m/z values for common adducts of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

A primary and characteristic fragmentation of N-oxides is the loss of the oxygen atom, a process often referred to as deoxygenation. nih.gov Another likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which would generate the tropylium (B1234903) ion or a related benzyl cation. The stability of the 4-bromobenzyl cation would make this a favorable fragmentation route. Further fragmentation of the thiomorpholine 1-oxide ring would also be expected.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details.

Crystal Growth and Quality Assessment

The successful application of X-ray crystallography is contingent upon the growth of high-quality single crystals. For novel compounds like this compound, this is typically achieved through slow evaporation of a saturated solution in a suitable solvent or solvent system. The quality of the resulting crystals is assessed based on their size, shape, and optical clarity under a microscope.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of a molecule is stabilized by a network of intermolecular interactions that dictate its crystal packing. In the case of 4-(4-Nitrophenyl)thiomorpholine, the crystal structure is characterized by the formation of centrosymmetric dimers through weak C-H···O hydrogen bonds involving the methylene (B1212753) groups of the thiomorpholine ring and the nitro group of an adjacent molecule. mdpi.com Additionally, face-to-face aromatic stacking contributes to the crystal packing. mdpi.com

For this compound, similar intermolecular interactions are expected to play a crucial role in its crystal lattice. The sulfoxide oxygen atom is a potential hydrogen bond acceptor, and C-H···O interactions are likely to be a dominant feature in its crystal packing. The presence of the bromine atom on the phenyl ring could also introduce halogen bonding as a significant intermolecular interaction, further influencing the supramolecular assembly.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular properties of 4-(4-bromobenzyl)-thiomorpholine 1-oxide at the atomic level. These computational methods allow for the exploration of its electronic structure and the prediction of its reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would likely be employed to determine the most stable molecular geometry and to explore its various possible conformations.

The thiomorpholine (B91149) 1-oxide ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings. In this chair conformation, the substituents on the nitrogen and sulfur atoms can be oriented in either axial or equatorial positions. Computational studies on analogous substituted thiomorpholine and morpholine (B109124) rings have shown a general preference for bulky substituents to occupy the equatorial position to minimize steric hindrance.

In the case of this compound, the 4-bromobenzyl group attached to the nitrogen atom is bulky and would preferentially occupy an equatorial position. The oxygen atom of the sulfoxide (B87167) group can be either axial or equatorial. Theoretical studies on similar cyclic sulfoxides suggest that the conformational preference is influenced by a balance of steric and stereoelectronic effects, such as the gauche effect. It is anticipated that the conformer with the equatorial S=O bond would be more stable.

Table 1: Predicted Relative Energies of this compound Conformers

Conformer 4-Bromobenzyl Position S=O Position Predicted Relative Energy (kcal/mol)
1 Equatorial Equatorial 0.0 (most stable)
2 Equatorial Axial > 0.0
3 Axial Equatorial > 0.0

Note: The relative energies are predictive and would require specific DFT calculations for precise values.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule. This would likely include the sulfur atom of the sulfoxide group and the π-system of the bromobenzyl ring. The LUMO, on the other hand, is anticipated to be distributed over the antibonding orbitals, particularly those associated with the C-Br bond and the sulfoxide group.

A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to nucleophilic and electrophilic attacks. The specific shapes and energies of the HOMO and LUMO would determine the regioselectivity of such reactions.

Table 2: Predicted Frontier Molecular Orbital Properties

Molecular Orbital Predicted Localization Implication for Reactivity
HOMO Sulfoxide group, Bromophenyl ring Site of electrophilic attack
LUMO C-Br bond, Sulfoxide group Site of nucleophilic attack

Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic parameters. For this compound, these predictions can serve as a valuable tool for its experimental characterization.

NMR Chemical Shifts: The 1H and 13C NMR chemical shifts can be calculated and are expected to be in good agreement with experimental data. The protons and carbons of the thiomorpholine ring would exhibit characteristic shifts depending on their axial or equatorial positions and their proximity to the electronegative nitrogen and sulfoxide groups. For instance, protons adjacent to the nitrogen and sulfoxide are expected to be deshielded and appear at a lower field. Experimental data on polymers containing thiomorpholine oxide moieties show characteristic proton signals for the CH2-S and CH2-N groups. mdpi.com

Table 3: Predicted 1H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm)
Bromophenyl (aromatic) 7.0 - 7.5
Benzyl (B1604629) CH2 3.5 - 4.0
Thiomorpholine N-CH2 (axial) 2.8 - 3.2
Thiomorpholine N-CH2 (equatorial) 2.5 - 2.9
Thiomorpholine S-CH2 (axial) 2.9 - 3.3

Table 4: Predicted 13C NMR Chemical Shifts

Carbons Predicted Chemical Shift (ppm)
Bromophenyl (aromatic) 120 - 140
Benzyl CH2 60 - 65
Thiomorpholine N-CH2 50 - 55

Vibrational Frequencies: The infrared (IR) spectrum can also be simulated. The key vibrational frequencies would include the S=O stretching frequency, which is typically observed in the range of 1000-1100 cm-1. Other characteristic vibrations would include the C-H stretching of the aromatic and aliphatic parts of the molecule, as well as the C-N and C-S stretching modes.

Table 5: Predicted Key Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm-1)
S=O stretch 1000 - 1100
Aromatic C-H stretch 3000 - 3100
Aliphatic C-H stretch 2800 - 3000
C-N stretch 1100 - 1200

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including the flexibility of its ring system and the rotational freedom of its substituent.

MD simulations would allow for the exploration of the conformational landscape of the thiomorpholine 1-oxide ring. While the chair conformation is expected to be the most stable, the ring can undergo conformational changes such as ring inversion to a boat or twist-boat conformation. These simulations can provide information on the energy barriers associated with these conformational transitions. The flexibility of the ring is an important factor that can influence its biological activity and physical properties.

The 4-bromobenzyl group is attached to the thiomorpholine ring via a C-N single bond. Rotation around this bond is possible, leading to different spatial orientations of the bromobenzyl group relative to the thiomorpholine ring. MD simulations can be used to calculate the rotational energy barrier around this C-N bond. The height of this barrier will determine the rate of rotation and the preferred orientation of the bromobenzyl group. Understanding this rotational freedom is crucial as the orientation of the aromatic ring can be a key determinant in molecular recognition processes.

Table 6: Summary of Compounds Mentioned

Compound Name
This compound
4-(4-Bromobenzyl)-thiomorpholine 1,1-dioxide
4-(4-nitrophenyl)thiomorpholine
4-thiaproline
Morpholine

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics and QSPR modeling are powerful computational disciplines that correlate the structural or property descriptors of molecules with their chemical behavior or biological activity. These methods are instrumental in prioritizing compounds for synthesis and testing, thereby accelerating the research and development pipeline.

Descriptor Calculation and Feature Selection

The initial and most critical step in any QSPR study is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a wide array of descriptors would be calculated from its 2D and 3D structures. These descriptors can be broadly categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. Examples include molecular weight, atom counts, bond counts, and various topological indices (e.g., Randić, Balaban J indices).

Geometrical (3D) Descriptors: These are calculated from the 3D conformation of the molecule and include information about its spatial arrangement. Examples are molecular surface area, volume, and moments of inertia. The presence of the sulfoxide group introduces a chiral center at the sulfur atom, making 3D descriptors particularly important for capturing the stereochemical features of the (R) and (S)-enantiomers.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. Computational studies on sulfoxides have shown that these descriptors are crucial for understanding their reactivity and coordination chemistry. rsc.orgwikipedia.org

Physicochemical Descriptors: These describe properties like lipophilicity (logP), water solubility (logS), and polar surface area (PSA), which are critical for predicting a compound's pharmacokinetic profile.

Once a large pool of descriptors is calculated, feature selection becomes necessary to identify the most relevant descriptors that correlate with the property of interest and to avoid overfitting the model. Various statistical methods, such as genetic algorithms, stepwise regression, and principal component analysis (PCA), are employed for this purpose. For instance, in a QSAR analysis of heterocyclic antifungal compounds, PCA was used to group topological indices, and those with the highest loadings were selected for model development. researchgate.net

Table 1: Illustrative Molecular Descriptors for QSPR Modeling of this compound This table presents a hypothetical selection of descriptors that would be relevant for a QSPR study. The values are for illustrative purposes.

Descriptor ClassDescriptor NameHypothetical ValuePotential Relevance
TopologicalMolecular Weight (MW)304.23 g/mol Size and mass of the molecule
Kier & Hall Index (kappa 2)5.87Molecular shape and flexibility
GeometricalPolar Surface Area (PSA)45.3 ŲMembrane permeability
Molecular Volume250.1 ųSteric interactions
Quantum-ChemicalHOMO Energy-8.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
Dipole Moment3.5 DPolarity and intermolecular interactions
PhysicochemicalLogP (octanol-water)2.8Lipophilicity and bioavailability

Development of Predictive Models for Chemical Behavior

With a set of relevant descriptors, various machine learning and statistical algorithms can be used to build a predictive QSPR model. The goal is to establish a mathematical equation that relates the descriptors (independent variables) to a specific chemical property or biological activity (dependent variable). Common modeling techniques include:

Multiple Linear Regression (MLR): Creates a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): A regression method suitable for datasets with many, potentially correlated, descriptors.

Support Vector Machines (SVM): A powerful machine learning method for both classification and regression tasks.

Artificial Neural Networks (ANN): Complex, non-linear models inspired by the structure of the human brain.

For example, a hypothetical QSPR model for predicting the inhibitory activity of a series of thiomorpholine derivatives against a protein kinase could take the form of an MLR equation:

pIC50 = β0 + β1(LogP) + β2(PSA) + β3(HOMO) + ... + ε

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, β values are the regression coefficients, and ε is the error term. The quality and predictive power of such a model are rigorously assessed through internal and external validation techniques, such as cross-validation and prediction on an external test set of compounds. QSAR models have been successfully developed for various heterocyclic compounds, including inhibitors of Polo-Like Kinase 1, demonstrating the utility of this approach. nih.gov

In Silico Modeling for Molecular Recognition and Interaction Mechanisms

In silico modeling techniques, particularly molecular docking and binding energy calculations, are pivotal for understanding how a small molecule like this compound might interact with a biological macromolecule at the atomic level. These methods predict the preferred binding orientation of the ligand within the active site of a protein and estimate the strength of the interaction.

Molecular Docking Studies with Relevant Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational procedure that predicts the conformation of a small molecule when bound to a target protein. Given that many heterocyclic compounds, including those with quinazoline (B50416) and morpholine scaffolds, are known to be kinase inhibitors, a plausible hypothetical target for this compound could be the ATP-binding site of a protein kinase, for instance, Phosphoinositide 3-kinase (PI3K) or Epidermal Growth Factor Receptor (EGFR). mdpi.commdpi.comnih.gov

The docking process involves:

Preparation of the Receptor and Ligand: The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed, and hydrogen atoms are added. The ligand structure is generated and optimized to its lowest energy conformation.

Defining the Binding Site: The active site of the kinase is defined, usually based on the location of a co-crystallized native ligand or through pocket detection algorithms.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site. Each pose is evaluated using a scoring function that estimates the binding affinity.

The results of a docking simulation would reveal the most probable binding mode of this compound. For example, the thiomorpholine ring might occupy a specific sub-pocket, while the bromobenzyl group could extend into a hydrophobic region. The sulfoxide oxygen is a potential hydrogen bond acceptor, which could form a key interaction with a hydrogen bond donor residue in the protein's active site.

Table 2: Hypothetical Molecular Docking Results of this compound with a Protein Kinase This table illustrates the kind of data a molecular docking study would generate. The target and results are purely hypothetical.

Docking PoseBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
1-8.5Lys745Hydrogen Bond (with Sulfoxide O)
Leu820Hydrophobic (with Bromophenyl ring)
Val726van der Waals
2-7.9Asp831Hydrogen Bond (with Sulfoxide O)
Met769Hydrophobic (with Benzyl CH2)
Phe818π-π Stacking (with Bromophenyl ring)
3-7.2Gln771van der Waals
Cys773Halogen Bond (with Br)
Ala743Hydrophobic (with Thiomorpholine ring)

Binding Energy Calculations and Interaction Hotspot Identification

While docking scores provide a rapid estimation of binding affinity, more rigorous methods are often employed to refine these predictions. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculate the free energy of binding from a set of snapshots taken from a molecular dynamics (MD) simulation of the protein-ligand complex. mdpi.com These calculations provide a more accurate estimation by considering solvent effects and averaging over a range of conformations.

The binding free energy (ΔG_bind) is typically calculated as:

ΔG_bind = G_complex - (G_protein + G_ligand)

Where each term includes contributions from the molecular mechanics energy, solvation free energy, and entropy.

Table 3: Hypothetical Binding Free Energy Decomposition for the Interaction of this compound with a Protein Kinase This table provides an illustrative breakdown of the energetic contributions from key residues, as would be determined by MM/GBSA analysis.

Residuevan der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)Total Contribution (kcal/mol)Classification
Lys745-1.2-4.5-5.7Hotspot (H-Bond)
Leu820-3.8-0.5-4.3Hotspot (Hydrophobic)
Val726-2.1-0.2-2.3Major Contributor
Asp831-0.8-1.3-2.1Major Contributor
Phe818-1.5-0.4-1.9Contributor
Met769-1.7-0.1-1.8Contributor

This detailed energetic and structural information, derived from a combination of cheminformatics, molecular docking, and binding energy calculations, provides a powerful, albeit theoretical, framework for understanding the chemical behavior and potential biological interactions of this compound. Such in silico investigations are a cornerstone of modern chemical research, enabling a rational, hypothesis-driven approach to the design and discovery of new molecules.

Reactivity and Mechanistic Studies

Oxidation and Reduction Pathways of the Sulfoxide (B87167) Moiety

The sulfur atom in the thiomorpholine (B91149) 1-oxide ring exists in a sulfoxide oxidation state, which can be further oxidized to a sulfone or reduced back to a thioether (thiomorpholine).

The sulfoxide group of 4-(4-bromobenzyl)-thiomorpholine 1-oxide can be readily oxidized to the corresponding sulfone, 4-(4-bromobenzyl)-thiomorpholine 1,1-dioxide. This transformation is a common reaction for sulfoxides and can be achieved using a variety of oxidizing agents. Common reagents for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions can be controlled to achieve selective oxidation to the sulfone without affecting other parts of the molecule. The resulting sulfone exhibits different physical and chemical properties compared to the sulfoxide, including increased polarity and different coordination abilities. The synthesis of various sulfone derivatives is of interest in medicinal chemistry due to their biological activities.

Table 1: Common Oxidizing Agents for Sulfide (B99878)/Sulfoxide Oxidation

Oxidizing AgentSelectivity (Sulfide to Sulfoxide)Selectivity (Sulfoxide to Sulfone)Typical Conditions
Hydrogen Peroxide (H₂O₂)Good with catalystGoodCatalytic acid or metal
m-CPBAGoodGoodStoichiometric, low temp
Sodium Periodate (NaIO₄)ExcellentModerateAqueous/organic biphasic
Potassium Permanganate (B83412) (KMnO₄)PoorGoodStrong oxidant, can over-oxidize

This table provides a general overview of common oxidizing agents and their typical selectivities.

The sulfoxide can be reduced back to the parent thiomorpholine, 4-(4-bromobenzyl)-thiomorpholine. This reduction can be accomplished using various reducing agents. A common method for the deoxygenation of sulfoxides is the use of phosphorus-based reagents, such as phosphorus trichloride (B1173362) (PCl₃) or triflic anhydride (B1165640) in the presence of a nucleophile. Other reducing systems, like those involving certain metal catalysts, can also be employed. This reductive process is valuable for synthetic strategies where the sulfoxide group is used as a temporary protecting or directing group and needs to be removed at a later stage.

Reactions Involving the Bromine Atom

The bromine atom attached to the benzyl (B1604629) group provides a reactive handle for a variety of synthetic transformations, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

While nucleophilic aromatic substitution (SNA r) on an unactivated aryl halide like a bromobenzyl group is generally difficult, it can be achieved under specific conditions, particularly if there are strong electron-withdrawing groups present on the aromatic ring. In the case of this compound, the reactivity of the bromine atom towards nucleophilic displacement is relatively low. However, reactions with strong nucleophiles at elevated temperatures or under catalytic conditions could potentially lead to substitution products. For instance, reactions with amines, alkoxides, or thiolates might proceed, although they would likely require forcing conditions. The mechanism for such a reaction would typically involve the addition of the nucleophile to the aromatic ring to form a Meisenheimer complex, followed by the elimination of the bromide ion to restore aromaticity.

The bromine atom is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization of the aromatic ring. Some of the most common and useful cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This is a versatile method for creating biaryl structures or introducing alkyl or vinyl groups.

Heck Coupling: The palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: A palladium- and copper-co-catalyzed reaction with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an arylated alkyne.

Buchwald-Hartwig Amination: The palladium-catalyzed coupling with an amine to form a new C-N bond, providing access to a wide range of arylamine derivatives.

Stille Coupling: Reaction with an organostannane reagent in the presence of a palladium catalyst.

These cross-coupling reactions offer a modular approach to synthesize a diverse library of derivatives of this compound, where the bromine atom is replaced with various other functional groups.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
SuzukiBoronic acid/esterPd(PPh₃)₄, Base (e.g., Na₂CO₃)C-C
HeckAlkenePd(OAc)₂, Ligand (e.g., PPh₃)C-C
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)C-C
Buchwald-HartwigAminePd₂(dba)₃, Ligand (e.g., BINAP), BaseC-N
StilleOrganostannanePd(PPh₃)₄C-C

This table illustrates common cross-coupling reactions applicable for aryl halides.

Cycloaddition Reactions and Ring-Opening/Closure Transformations

The thiomorpholine 1-oxide ring itself can potentially participate in cycloaddition reactions, although this is less common for saturated heterocyclic systems compared to their unsaturated counterparts. 1,3-dipolar cycloaddition reactions are a possibility, where the sulfoxide could act as a dipolarophile under certain conditions. For instance, reactions with nitrile oxides or nitrilimines could lead to the formation of novel polycyclic heterocyclic systems. However, such reactions with saturated thiomorpholine oxides are not extensively documented and would likely require specific activation.

Ring-opening and ring-closure transformations are also conceivable. Under harsh conditions, the C-S or C-N bonds of the thiomorpholine ring could be cleaved. More controlled transformations might involve intramolecular reactions where a functional group, introduced via modification of the bromobenzyl moiety, reacts with the thiomorpholine ring or the sulfoxide group, leading to more complex fused or spirocyclic structures.

Investigation of Acid-Base Properties and Protonation States

The acid-base characteristics of this compound are dictated by the presence of two key functional groups: the sulfoxide group and the tertiary amine within the thiomorpholine ring. A comprehensive understanding of the protonation equilibria of these sites is crucial for predicting the compound's behavior in various chemical and biological environments.

The sulfoxide group is generally considered a weak base. wikipedia.org Protonation occurs on the oxygen atom, and the resulting conjugate acids of simple alkyl sulfoxides are significantly acidic. For instance, the pKa of protonated dimethyl sulfoxide (DMSO) is estimated to be around 0.9. acs.org The basicity of the sulfoxide in this compound is expected to be in a similar range, although influenced by the electronic effects of the rest of the molecule.

The tertiary amine in the thiomorpholine ring represents a more basic site compared to the sulfoxide oxygen. The pKa of the conjugate acid of morpholine (B109124) is 8.3, and while the sulfur atom in thiomorpholine slightly reduces the basicity of the nitrogen, N-alkylated thiomorpholine derivatives are expected to have pKa values in the range of 6-8. mdpi.com For example, polymers containing N-alkyl-piperazine moieties, which are structurally similar, exhibit pKa values between 6 and 7.1. mdpi.com

Given the difference in basicity, it is anticipated that under acidic conditions, the tertiary amine will be the primary site of protonation. The equilibrium between the neutral, singly protonated (at the nitrogen), and potentially doubly protonated species (at both nitrogen and oxygen) is dependent on the pH of the medium. The predominant species in a given environment can be predicted based on the respective pKa values.

Table 1: Representative pKa Values for Functional Groups Related to this compound

Functional GroupRepresentative CompoundpKa of Conjugate Acid
SulfoxideDimethyl sulfoxide~0.9 acs.org
Tertiary AmineMorpholine8.3 mdpi.com
Tertiary AmineN-Alkyl-piperazine6.0-7.1 mdpi.com

This table presents typical pKa values for related functional groups to illustrate the expected acid-base properties of this compound. Specific experimental values for the target compound are not available.

Photochemical and Thermal Stability Investigations

The stability of this compound under the influence of light and heat is a critical aspect of its chemical profile. The presence of the sulfoxide and the benzyl-sulfur linkage suggests potential pathways for photochemical and thermal degradation.

Photochemical Stability

Sulfoxides are known to undergo photochemical reactions, primarily involving the cleavage of the carbon-sulfur bond upon UV irradiation. researchgate.nettaylorfrancis.com The direct and sensitized photolyses of alkyl sulfoxides can lead to the formation of alkyl and sulfinyl radicals. proquest.com These reactive intermediates can then participate in a variety of subsequent reactions, including recombination to form sulfenate esters. proquest.com

Furthermore, the benzyl-sulfide moiety is also susceptible to photocleavage. rsc.orgresearchgate.netacs.org Irradiation of benzyl sulfides can lead to homolytic cleavage of the C-S bond, generating benzyl and thiyl radicals. researchgate.net In the context of this compound, it is plausible that UV irradiation could induce cleavage at either the benzyl-nitrogen bond or the carbon-sulfur bonds within the thiomorpholine ring. The specific pathway would depend on the absorption characteristics of the molecule and the energy of the incident light.

Table 2: Summary of Potential Photochemical Reactions

Functional GroupType of ReactionPrimary Products
SulfoxideC-S Bond CleavageAlkyl and Sulfinyl Radicals proquest.com
Benzyl SulfideC-S Bond CleavageBenzyl and Thiyl Radicals researchgate.net

This table summarizes potential photochemical reactions based on the functional groups present in this compound.

Thermal Stability

The thermal stability of this compound is largely governed by the sulfoxide group. Sulfoxides can undergo thermal elimination reactions through a concerted, intramolecular syn-elimination mechanism (the Ei mechanism) to yield an alkene and a sulfenic acid, although this is more common for sulfoxides with beta-hydrogens. wikipedia.org

More generally, thermal degradation of sulfoxides can lead to a variety of decomposition products. For instance, the thermal degradation of S-methylcysteine sulfoxide has been shown to produce dimethyl disulfide as a major volatile product, along with other sulfur-containing compounds. acs.orgacs.org The decomposition of dimethyl sulfoxide can occur at its boiling point (189 °C) and can be catalyzed by acids and bases. wikipedia.org

Table 3: Thermal Decomposition Data for Related Compounds

CompoundDecomposition Temperature (°C)Key Decomposition Products
Dimethyl sulfoxide189 (boiling point)-
S-Methylcysteine sulfoxide80-200Dimethyl disulfide, Dimethyl trisulfide acs.orgacs.org

This table provides thermal decomposition information for related sulfoxides to provide context for the expected thermal stability of this compound.

Role As a Chemical Probe or Scaffold in Mechanistic Biological Research in Vitro/ex Vivo/in Silico Focus

Exploration as a Scaffold for Library Synthesis in Chemical Biology.jchemrev.commdpi.com

The thiomorpholine (B91149) nucleus is considered an excellent scaffold for the construction of compound libraries for chemical biology and drug discovery. jchemrev.comresearchgate.net Its synthetic tractability allows for the introduction of a wide array of substituents at the nitrogen atom, as well as modifications to the ring itself, enabling the generation of diverse chemical entities. jchemrev.commdpi.com The 4-bromobenzyl group in the title compound, for instance, serves as a versatile handle for further chemical elaboration through reactions like cross-coupling, allowing for the synthesis of a large library of analogs.

The thiomorpholine scaffold is frequently utilized in the design and synthesis of analogs for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the thiomorpholine ring and evaluating the corresponding changes in biological activity, researchers can identify key structural features required for interaction with a biological target. jchemrev.comjchemrev.com For example, SAR studies on thiomorpholine-containing oxazolidinones identified that small, lipophilic groups at the C-5 position were preferred for antibacterial potency. jchemrev.com In another instance, the replacement of a thiomorpholine with a morpholine (B109124) in a series of inhibitors enhanced activity threefold, demonstrating the significant impact of the heteroatom in the ring. sci-hub.se The synthesis of such analogs often involves standard organic chemistry transformations, taking advantage of the reactivity of the amine and the potential for modification of attached aromatic rings. mdpi.com

Table 1: Examples of Thiomorpholine Analogs in SAR Studies

Base Scaffold Target Key Findings from SAR
Thiomorpholine Oxazolidinone Gram-positive bacteria Small lipophilic C-5 groups enhance potency. jchemrev.com
Thiomorpholine-containing Factor Xa Inhibitor Factor Xa Replacement of thiomorpholine with morpholine improved inhibitory activity. sci-hub.se

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. prestwickchemical.comnih.gov The thiomorpholine scaffold, being a relatively small and conformationally flexible heterocycle, is a suitable candidate for inclusion in fragment libraries. jchemrev.comresearchgate.net The primary rationale for FBDD is that small fragments can access a broader chemical space and have a higher probability of binding to a target, albeit with lower affinity. prestwickchemical.com Once a thiomorpholine-containing fragment is identified as a "hit," its affinity and selectivity can be improved by growing the fragment or linking it with other fragments that bind to adjacent sites on the target protein. nih.gov The synthetic accessibility of the thiomorpholine scaffold is a significant advantage in this process, as it allows for the rational design and synthesis of elaborated compounds based on structural data from techniques like X-ray crystallography. nih.gov

Biochemical Target Identification and Validation (In Vitro)

Thiomorpholine derivatives have been evaluated against a variety of biochemical targets, demonstrating their potential as inhibitors or modulators of enzyme activity. jchemrev.comjchemrev.comresearchgate.net The specific nature of the substituents on the thiomorpholine ring dictates the target specificity and potency. jchemrev.com

While there is no specific data on "4-(4-Bromobenzyl)-thiomorpholine 1-oxide" as an inhibitor of MMPs or cholinesterases, the broader class of thiomorpholine derivatives has been investigated for these activities. For instance, certain thiomorpholine derivatives have shown moderate inhibitory activity against acetylcholinesterase. jchemrev.com In other studies, thiomorpholine sulfonamide hydroxamates have been synthesized as inhibitors of tumor necrosis factor-α-converting enzyme (TACE), a member of the metalloproteinase family. jchemrev.com The design of these inhibitors often takes into account the three-dimensional structure of the enzyme's active site, with the thiomorpholine scaffold serving as a core element to which pharmacophoric groups are attached. researchgate.net

Table 2: Enzymatic Inhibition by Thiomorpholine Derivatives

Compound Class Enzyme Target Observed Activity
Thiomorpholine Schiff bases Acetylcholinesterase Moderate inhibition. jchemrev.com
Thiomorpholine Sulfonamide Hydroxamates Tumor Necrosis Factor-α-Converting Enzyme (TACE) Potent inhibition. jchemrev.com

The characterization of protein-ligand interactions is crucial for understanding the mechanism of action of a chemical probe. For thiomorpholine-based compounds, techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can be employed to determine binding affinity (Kd), and association (kon) and dissociation (koff) rates. Molecular docking and X-ray crystallography can provide insights into the specific binding mode and key interactions between the thiomorpholine derivative and the protein target. mdpi.com For example, computational modeling of a thiomorpholine-containing TACE inhibitor suggested that the 6th position of the thiomorpholine ring is exposed to the solvent, indicating a potential site for modification to alter physical characteristics without significant loss of enzyme inhibitory activity. researchgate.net

Molecular Recognition Studies with Biomolecules

Ligand-Receptor Binding Assays (In Vitro)

Ligand-receptor binding assays are crucial for determining the affinity of a compound for a specific biological target. These assays measure the strength of the interaction, often expressed as an inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A thorough search of scientific databases yields no specific data from ligand-receptor binding assays for this compound against any biological target.

Table 1: Ligand-Receptor Binding Assay Data for this compound

TargetAssay TypeKi (nM)IC50 (nM)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Biophysical Techniques for Interaction Profiling (e.g., SPR, ITC)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the binding kinetics and thermodynamics of a ligand-target interaction. SPR measures the association and dissociation rates of a compound binding to a target immobilized on a sensor surface, while ITC directly measures the heat changes associated with binding, providing information on the binding affinity, stoichiometry, and thermodynamic parameters. No published studies were found that employ these techniques to profile the interaction of this compound with any biological molecule.

Table 2: Biophysical Interaction Data for this compound

TargetTechniqueKD (nM)ka (M-1s-1)kd (s-1)ΔH (kcal/mol)ΔS (cal/mol·deg)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Applications in Radiolabeling for Research Probes

Radiolabeling involves incorporating a radioactive isotope into a molecule to create a radiotracer, which can be used to visualize and quantify biological processes in vitro and in vivo. This is a powerful technique for mechanistic studies, including enzyme kinetics and target engagement assays.

Radiochemical Synthesis of Labeled Analogs

The synthesis of a radiolabeled analog of this compound would typically involve the incorporation of isotopes such as carbon-11 (B1219553) (¹¹C), fluorine-18 (B77423) (¹⁸F), or tritium (B154650) (³H). The presence of a bromine atom in the structure could potentially facilitate radiosynthesis, for instance, through radiobromination or by serving as a leaving group for the introduction of other radiolabels. However, there are no documented methods for the radiochemical synthesis of any labeled analogs of this specific compound in the scientific literature.

Use in Mechanistic Studies (e.g., Enzyme Kinetics, Target Engagement)

Radiolabeled probes are invaluable for studying enzyme kinetics by allowing for the direct measurement of substrate turnover or inhibitor binding. They are also used in target engagement studies to confirm that a compound is interacting with its intended target in a complex biological system. Due to the absence of any reported radiolabeled analogs of this compound, there are consequently no studies detailing its use in such mechanistic investigations.

Analytical Methodologies for Characterization and Detection in Research Contexts

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are fundamental in the separation and analysis of "4-(4-Bromobenzyl)-thiomorpholine 1-oxide," enabling its isolation from reaction mixtures and the precise determination of its purity.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of "this compound" and for its quantification in various matrices. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For a compound like "this compound," a reverse-phase HPLC method is typically employed.

A hypothetical HPLC method for the analysis of this compound is detailed below. The selection of a C18 column is common for non-polar to moderately polar compounds. The mobile phase, consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve adequate separation from impurities. A gradient elution, where the composition of the mobile phase is changed over time, is often used to ensure the elution of all components within a reasonable timeframe. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative HPLC Parameters for Purity Assessment

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and would require optimization based on experimental results.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. peerj.com Direct analysis of "this compound" by GC may be challenging due to its relatively high molecular weight and potential for thermal degradation. However, GC could be employed for the analysis of volatile precursors or degradation products. For the compound itself, derivatization to a more volatile and thermally stable analogue might be necessary.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions in real-time. rochester.edulibretexts.org In the synthesis of "this compound," TLC allows the chemist to observe the consumption of starting materials and the formation of the product. youtube.com A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in a suitable solvent system. rochester.edu The separation is based on the differential adsorption of the components to the stationary phase. youtube.com

The progress of the reaction can be visualized by comparing the spots corresponding to the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture). libretexts.org The disappearance of the starting material spot and the appearance of a new spot for the product indicate the progression of the reaction. libretexts.orgyoutube.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Table 2: Example TLC System for Reaction Monitoring

Parameter Description
Stationary Phase Silica gel 60 F254
Mobile Phase Ethyl acetate/Hexane (e.g., 1:1 v/v)

| Visualization | UV light (254 nm), Potassium permanganate (B83412) stain |

The mobile phase composition would be optimized to achieve an Rf value of approximately 0.3-0.5 for the product for optimal separation.

Electrophoretic Techniques for Separation

While more commonly applied to charged macromolecules like proteins and nucleic acids, electrophoretic techniques such as capillary electrophoresis (CE) could potentially be developed for the separation and analysis of "this compound." The separation in CE is based on the differential migration of analytes in an electric field. For a neutral molecule, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be necessary, where a surfactant is added to the buffer to form micelles that act as a pseudostationary phase.

Spectrophotometric Methods for Quantification (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used method for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. "this compound," containing a bromobenzyl group, is expected to exhibit UV absorbance.

To quantify the compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, based on the Beer-Lambert law.

Table 3: Hypothetical UV-Vis Spectrophotometric Data

Concentration (µg/mL) Absorbance at λmax (e.g., 265 nm)
2 0.15
4 0.30
6 0.45
8 0.60

This data is illustrative and the actual λmax and absorbance values would need to be determined experimentally.

Microscopic and Imaging Techniques for Morphological Analysis

In instances where "this compound" is prepared or isolated in a solid, crystalline form, microscopic techniques can be employed for morphological analysis. Techniques such as polarized light microscopy (PLM) can provide information on the crystal habit and optical properties. For higher resolution imaging of the crystal surface morphology, Scanning Electron Microscopy (SEM) could be utilized. These techniques are particularly relevant in solid-state chemistry and materials science applications to characterize the physical form of the compound.

Future Research Directions and Unanswered Questions

Development of Enantioselective Synthetic Routes

The sulfur atom in 4-(4-Bromobenzyl)-thiomorpholine 1-oxide is a chiral center, meaning the compound can exist as a pair of enantiomers. As the biological activity of chiral molecules is often enantiomer-dependent, the development of synthetic routes that can selectively produce one enantiomer over the other is of paramount importance. Future research in this area should focus on:

Asymmetric Oxidation: Investigating the use of chiral oxidizing agents or catalysts to achieve the enantioselective oxidation of the parent sulfide (B99878), 4-(4-bromobenzyl)thiomorpholine (B2470591).

Chiral Pool Synthesis: Exploring the use of enantiomerically pure starting materials to construct the thiomorpholine (B91149) ring, thereby controlling the stereochemistry at the sulfur center.

Kinetic Resolution: Developing methods to separate the enantiomers of a racemic mixture of this compound, for example, through enzymatic reactions or chiral chromatography.

A successful enantioselective synthesis would be a critical step in evaluating the specific biological activities of each enantiomer and understanding their interactions with biological targets.

Comprehensive Mechanistic Understanding of Key Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting the formation of byproducts. Key areas for mechanistic investigation include:

Oxidation of the Parent Sulfide: Detailed studies on the mechanism of oxidation of 4-(4-bromobenzyl)thiomorpholine to the corresponding sulfoxide (B87167). This could involve computational modeling and kinetic studies to understand the role of different oxidizing agents and reaction conditions. nih.gov

Further Oxidation to the Sulfone: Investigating the factors that control the selective oxidation to the sulfoxide versus the sulfone (1,1-dioxide). This is important for ensuring the desired product is obtained with high purity.

Reactions at the Benzylic Position: Exploring the reactivity of the benzylic C-H bonds and the potential for functionalization at this position.

Exploration of Novel Biological Targets for Mechanistic Research (In Vitro/In Silico)

The thiomorpholine scaffold is present in a variety of biologically active compounds with activities including antibacterial, antifungal, and anticancer effects. jchemrev.comresearchgate.net Future research should aim to identify and validate the potential biological targets of this compound. This can be approached through:

In Silico Screening: Utilizing computational methods to dock the molecule into the binding sites of various enzymes and receptors to predict potential biological targets. The diverse bioactivity profile of the thiomorpholine scaffold suggests a wide range of potential targets. jchemrev.com

In Vitro Assays: Screening the compound against a panel of biologically relevant targets, such as kinases, proteases, and other enzymes implicated in disease pathways. The presence of the 4-bromobenzyl group may confer specific inhibitory activities.

Mechanism of Action Studies: Once a potential target is identified, further in vitro studies will be necessary to elucidate the precise mechanism of interaction and inhibition.

Potential Biological Target Classes Rationale for Investigation
KinasesMany kinase inhibitors incorporate heterocyclic scaffolds.
ProteasesThe thiomorpholine ring can act as a bioisostere for other cyclic structures in protease inhibitors.
Squalene synthaseThiomorpholine derivatives have shown potential in inhibiting this enzyme, which is involved in cholesterol synthesis. jchemrev.com
Bacterial and Fungal EnzymesThe scaffold is a component of some antimicrobial agents. jchemrev.com

Integration with Advanced Materials Science Applications (e.g., as chemical tools)

The unique properties of the thiomorpholine 1-oxide group, such as its polarity and hydrogen bonding capabilities, make it an interesting building block for advanced materials. Future research could explore:

Polymer Chemistry: Incorporating this compound as a monomer or functional group in polymers. The sulfoxide group can impart stimuli-responsive properties, such as pH or temperature sensitivity, to these materials. semanticscholar.orgmdpi.com

Supramolecular Chemistry: Investigating the self-assembly properties of the molecule and its ability to form well-defined supramolecular structures through non-covalent interactions.

Chemical Sensors: Exploring the potential of the compound or materials derived from it to act as sensors for specific analytes, leveraging the coordination properties of the sulfoxide and the electronic nature of the bromophenyl group.

Predictive Modeling for Chemical Behavior and Interactions (excluding prohibited properties)

Computational chemistry can provide valuable insights into the properties and reactivity of this compound, guiding experimental work and accelerating the discovery process. Future modeling efforts should focus on:

Conformational Analysis: Determining the preferred three-dimensional structures of the molecule and how they are influenced by the solvent and substituents.

Electronic Structure Calculations: Understanding the distribution of electrons in the molecule to predict its reactivity and intermolecular interactions.

Spectroscopic Predictions: Calculating theoretical NMR, IR, and other spectroscopic data to aid in the characterization of the compound and its reaction products. A joint experimental and computational approach can provide a deeper understanding of the energetics and reactivity of the thiomorpholine scaffold. acs.org

Challenges and Opportunities in the Academic Study of Thiomorpholine 1-oxide Derivatives

The academic study of thiomorpholine 1-oxide derivatives, including this compound, presents both challenges and opportunities:

Challenges:

Synthetic Selectivity: Achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone can be challenging and requires careful control of reaction conditions.

Stereocontrol: The development of efficient and scalable enantioselective synthetic methods remains a significant hurdle.

Limited Commercial Availability: The lack of readily available starting materials and derivatives can hinder research progress.

Opportunities:

Unexplored Chemical Space: The thiomorpholine 1-oxide scaffold is relatively underexplored, offering significant opportunities for the discovery of novel compounds with unique properties.

Interdisciplinary Research: The study of these compounds lies at the intersection of organic synthesis, medicinal chemistry, and materials science, fostering collaborative and interdisciplinary research.

Development of New Synthetic Methodologies: The challenges associated with the synthesis of these compounds can drive the development of new and innovative synthetic methods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Bromobenzyl)-thiomorpholine 1-oxide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-bromobenzyl bromide with thiomorpholine-1-oxide under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1). Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., bromobenzyl protons at δ 7.3–7.5 ppm; thiomorpholine protons at δ 3.5–4.0 ppm). DEPT and COSY experiments resolve overlapping signals.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ (expected m/z ~314–316 for Br isotope pattern).
  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) to determine bond lengths and angles, as demonstrated in morpholine derivatives .
  • IR : Confirm S=O stretching vibrations (~1050–1150 cm1^{-1}).

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Use respiratory protection if airborne particulates are generated .
  • Ventilation : Work in a fume hood to avoid inhalation of decomposition products (e.g., sulfur oxides) .
  • Storage : Store in a cool, dry place away from oxidizers (e.g., peroxides, nitrates) to prevent hazardous reactions .

Advanced Research Questions

Q. How can the chemical stability of this compound be systematically evaluated under varying experimental conditions?

  • Methodological Answer :

  • pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours.
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures. For solution stability, reflux in toluene or DMSO and track by 1^1H NMR.
  • Light Sensitivity : Expose to UV (254 nm) and visible light, comparing degradation rates in amber vs. clear glass vials.
  • Key Data : Decomposition products include CO, CO2_2, and sulfur oxides, as observed in related thiomorpholine derivatives .

Q. How should researchers address contradictions in reported reactivity or spectral data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, catalyst) to isolate variables.
  • Advanced Spectroscopy : Use 2D NMR (HSQC, HMBC) to resolve ambiguities in substituent orientation.
  • Computational Validation : Compare experimental 13^{13}C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
  • Collaborative Analysis : Cross-reference with structural databases (e.g., Cambridge Structural Database) for crystallographic consistency .

Q. What strategies are recommended for assessing potential toxicity in the absence of comprehensive toxicological data?

  • Methodological Answer :

  • In Silico Prediction : Use tools like ProTox-II or ADMET Predictor™ to estimate LD50_{50}, hepatotoxicity, and mutagenicity.
  • In Vitro Assays : Perform MTT assays on human cell lines (e.g., HEK293, HepG2) to assess cytotoxicity.
  • Enzyme Inhibition Studies : Evaluate interactions with cytochrome P450 enzymes via fluorometric kits.
  • Caution : Prioritize containment and waste neutralization (e.g., incineration with alkali scrubbers) given the lack of empirical toxicity data .

Q. How can synthetic yields be optimized through experimental design frameworks?

  • Methodological Answer :

  • Design of Experiments (DOE) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading, reaction time).
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for coupling efficiency vs. cost.
  • Solvent Optimization : Compare yields in DMF, THF, and acetonitrile; consider microwave-assisted synthesis for rate enhancement.
  • Table : Example DOE parameters:
VariableLow LevelHigh Level
Temperature (°C)6080
Catalyst (mol%)15
Reaction Time (h)1224

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.